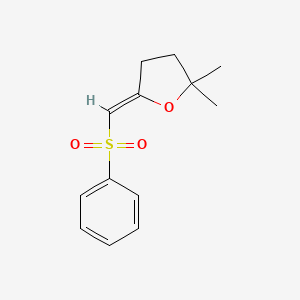
(Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans. These compounds are characterized by a five-membered ring containing four carbon atoms and one oxygen atom. The presence of a phenylsulfonyl group and a methylene group in the structure makes this compound unique and potentially useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-4-penten-1-ol with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
The compound may have potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may also make it useful in the development of new polymers and coatings.
Wirkmechanismus
The mechanism by which (Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the phenylsulfonyl and methylene groups. These groups can participate in various reactions, leading to the formation of new products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofuran (THF): A common solvent used in organic synthesis.
2,2-Dimethyl-4-penten-1-ol: A precursor in the synthesis of (Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran.
Phenylsulfonyl Chloride: A reagent used in the synthesis of sulfonyl compounds.
Uniqueness
This compound is unique due to the presence of both the phenylsulfonyl and methylene groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Eigenschaften
Molekularformel |
C13H16O3S |
|---|---|
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
(5Z)-5-(benzenesulfonylmethylidene)-2,2-dimethyloxolane |
InChI |
InChI=1S/C13H16O3S/c1-13(2)9-8-11(16-13)10-17(14,15)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3/b11-10- |
InChI-Schlüssel |
JZKHKXPGVWOZJB-KHPPLWFESA-N |
Isomerische SMILES |
CC1(CC/C(=C/S(=O)(=O)C2=CC=CC=C2)/O1)C |
Kanonische SMILES |
CC1(CCC(=CS(=O)(=O)C2=CC=CC=C2)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


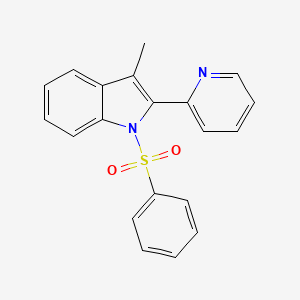
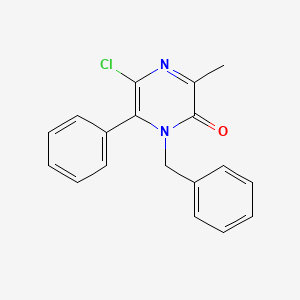
![2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12916103.png)
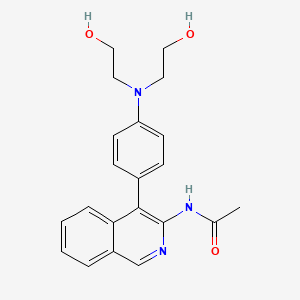

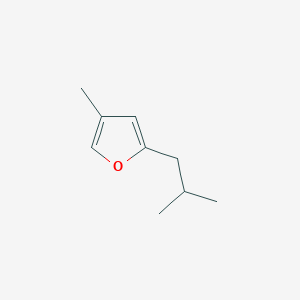
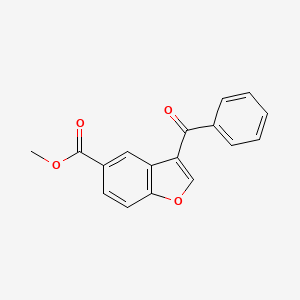
![[(2R)-2-[(2R,3S)-3,4-Dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl]dodecanoate](/img/structure/B12916137.png)
![5-[2-(4-Nitrophenyl)ethyl]-1,3,4-oxadiazol-2(3h)-one](/img/structure/B12916139.png)
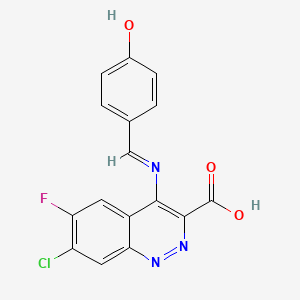

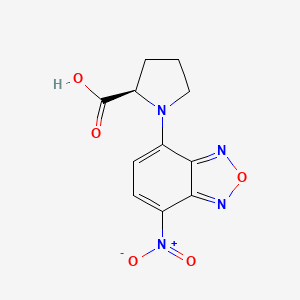
![Imidazo[5,1-a]phthalazine, 3-phenyl-6-(2-pyridinylmethoxy)-](/img/structure/B12916161.png)

